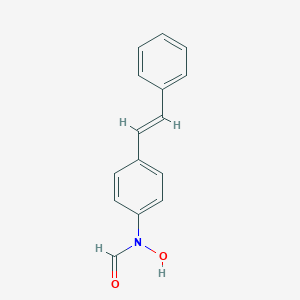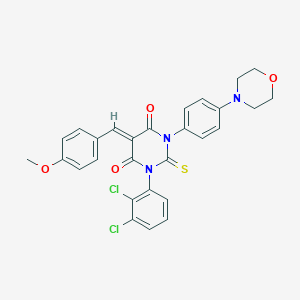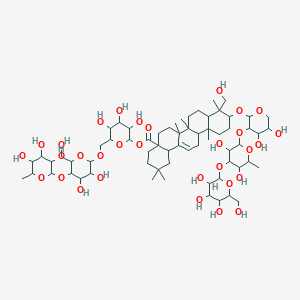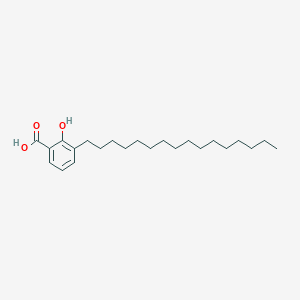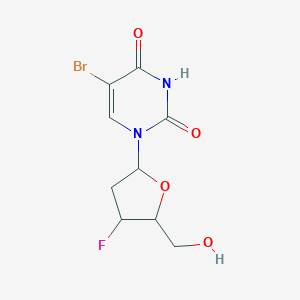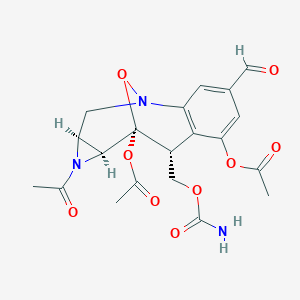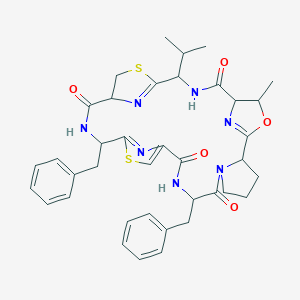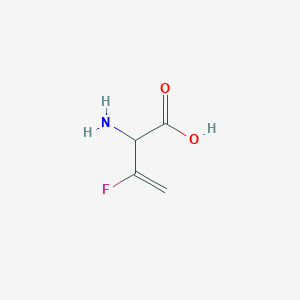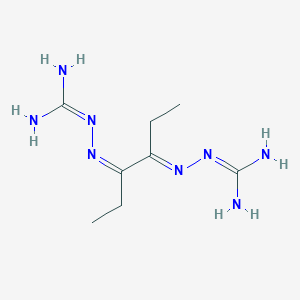
Diethylglyoxal bis(guanylhydrazone)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethylglyoxal bis(guanylhydrazone) (DEGBG) is a synthetic polyamine analog that has been extensively studied for its potential use in cancer treatment. However, recent research has shown that DEGBG also has promising applications in other fields, such as neuroscience and immunology. In
Aplicaciones Científicas De Investigación
Diethylglyoxal bis(guanylhydrazone) has been shown to have a wide range of applications in scientific research. In cancer research, Diethylglyoxal bis(guanylhydrazone) has been found to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In addition, Diethylglyoxal bis(guanylhydrazone) has been shown to have neuroprotective effects in models of Parkinson's disease and traumatic brain injury. Furthermore, Diethylglyoxal bis(guanylhydrazone) has been found to modulate the immune response, making it a potential therapeutic agent for autoimmune diseases and transplant rejection.
Mecanismo De Acción
The mechanism of action of Diethylglyoxal bis(guanylhydrazone) is not fully understood, but it is believed to involve multiple pathways. One proposed mechanism is that Diethylglyoxal bis(guanylhydrazone) inhibits the activity of ornithine decarboxylase, an enzyme that is involved in the synthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their overproduction is a hallmark of cancer cells. By inhibiting ornithine decarboxylase, Diethylglyoxal bis(guanylhydrazone) reduces the levels of polyamines, leading to cell cycle arrest and apoptosis. Diethylglyoxal bis(guanylhydrazone) has also been shown to inhibit the activity of S-adenosylmethionine decarboxylase, another enzyme involved in polyamine synthesis.
Biochemical and Physiological Effects
Diethylglyoxal bis(guanylhydrazone) has been shown to have a variety of biochemical and physiological effects. In cancer cells, Diethylglyoxal bis(guanylhydrazone) has been found to induce apoptosis, inhibit angiogenesis, and reduce the expression of genes involved in cell cycle progression. In models of neurodegenerative diseases, Diethylglyoxal bis(guanylhydrazone) has been shown to protect against oxidative stress, reduce inflammation, and improve motor function. In addition, Diethylglyoxal bis(guanylhydrazone) has been found to modulate the immune response by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diethylglyoxal bis(guanylhydrazone) has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It is also soluble in water and organic solvents, making it easy to use in a variety of assays. However, Diethylglyoxal bis(guanylhydrazone) has some limitations. It is a relatively large molecule, which may limit its ability to penetrate cell membranes. In addition, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on Diethylglyoxal bis(guanylhydrazone). One area of interest is its potential use in combination with other drugs for cancer treatment. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and multiple sclerosis. Furthermore, Diethylglyoxal bis(guanylhydrazone)'s immunomodulatory effects make it a promising candidate for the treatment of autoimmune diseases and transplant rejection. Finally, further research is needed to fully understand the mechanism of action of Diethylglyoxal bis(guanylhydrazone) and its potential applications in scientific research.
Conclusion
Diethylglyoxal bis(guanylhydrazone) is a promising compound for scientific research. Its wide range of applications, including cancer treatment, neuroprotection, and immunomodulation, make it a valuable tool for researchers in a variety of fields. While there are still some limitations to its use, further research on Diethylglyoxal bis(guanylhydrazone) has the potential to lead to new therapies for a variety of diseases.
Métodos De Síntesis
Diethylglyoxal bis(guanylhydrazone) can be synthesized by reacting diethylglyoxal with guanylhydrazine in the presence of a reducing agent such as sodium borohydride. The resulting compound is a white crystalline solid that is soluble in water and organic solvents.
Propiedades
Número CAS |
116173-27-4 |
|---|---|
Fórmula molecular |
C11H8ClNO2 |
Peso molecular |
226.28 g/mol |
Nombre IUPAC |
2-[(Z)-[(4E)-4-(diaminomethylidenehydrazinylidene)hexan-3-ylidene]amino]guanidine |
InChI |
InChI=1S/C8H18N8/c1-3-5(13-15-7(9)10)6(4-2)14-16-8(11)12/h3-4H2,1-2H3,(H4,9,10,15)(H4,11,12,16)/b13-5-,14-6+ |
Clave InChI |
HXWLLFLQUZOBFF-FUJGBLOQSA-N |
SMILES isomérico |
CC/C(=N\N=C(N)N)/C(=N\N=C(N)N)/CC |
SMILES |
CCC(=NN=C(N)N)C(=NN=C(N)N)CC |
SMILES canónico |
CCC(=NN=C(N)N)C(=NN=C(N)N)CC |
Sinónimos |
DEGBG diethylglyoxal bis(guanylhydrazone) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




